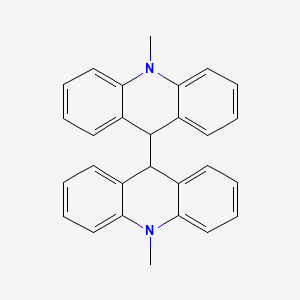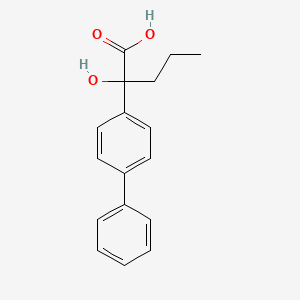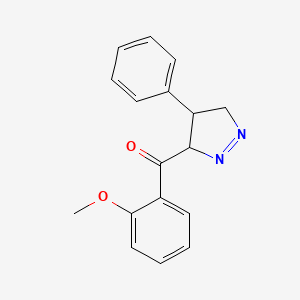
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group and a nitrofurfurylidene group attached to a carbohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide can be synthesized through a condensation reaction between benzaldehyde and 5-nitrofurfuraldehyde with carbohydrazide as the condensing agent. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Benzaldehyde+5-Nitrofurfuraldehyde+Carbohydrazide→this compound
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds
Biology:
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine:
The compound’s potential therapeutic properties are being explored, particularly its role as an antimicrobial agent. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Industry:
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzylidene-5-(5-nitrofurfurylidene)semicarbazide
- 1-Benzylidene-5-(5-nitrofurfurylidene)thiosemicarbazide
- 1-Benzylidene-5-(5-nitrofurfurylidene)hydrazine
Comparison:
1-Benzylidene-5-(5-nitrofurfurylidene)carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and bioavailability profiles, making it suitable for specific applications where others may not be as effective.
Eigenschaften
CAS-Nummer |
4932-11-0 |
|---|---|
Molekularformel |
C13H11N5O4 |
Molekulargewicht |
301.26 g/mol |
IUPAC-Name |
1-[(E)-benzylideneamino]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H11N5O4/c19-13(16-14-8-10-4-2-1-3-5-10)17-15-9-11-6-7-12(22-11)18(20)21/h1-9H,(H2,16,17,19)/b14-8+,15-9+ |
InChI-Schlüssel |
NGLVIOYBRQNJLC-VOMDNODZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


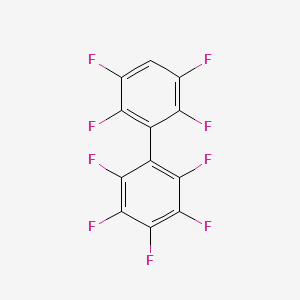
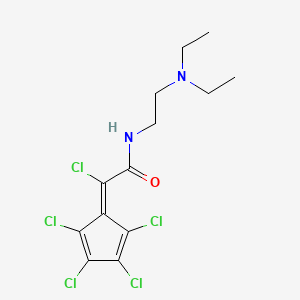

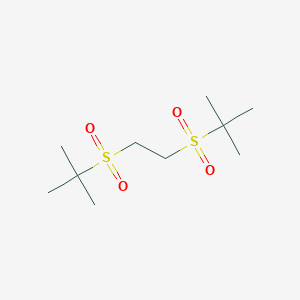
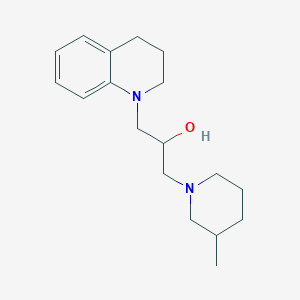
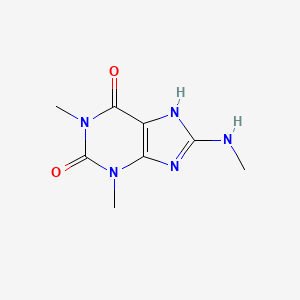
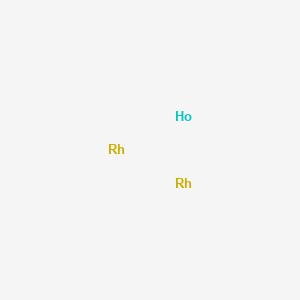
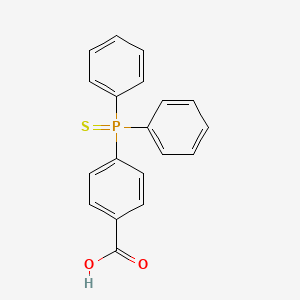
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
